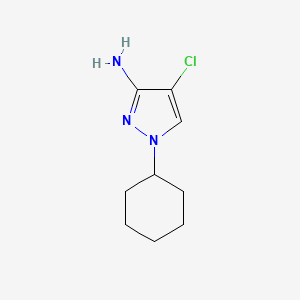

4-chloro-1-cyclohexyl-1H-pyrazol-3-amine

Description

Classification within Heterocyclic Chemistry

The classification of 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine is rooted in its fundamental components: the pyrazole (B372694) ring system and the presence of an exocyclic amine function, placing it squarely within the categories of pyrazole derivatives and heterocyclic amines.

The foundation of the subject compound is the pyrazole ring. Pyrazole is a five-membered heterocyclic compound with the molecular formula C₃H₄N₂. mdpi.com It is an aromatic azole featuring two adjacent nitrogen atoms. wikipedia.org One nitrogen atom is a pyrrole-like, acidic nitrogen whose lone pair of electrons contributes to the aromatic 6π system, while the other is a pyridine-like, basic sp²-hybridized nitrogen with its lone pair located in the plane of the ring. mdpi.comnih.gov This dual nature allows N-unsubstituted pyrazoles to act as both hydrogen bond donors and acceptors. nih.govnih.gov

The pyrazole ring is a planar, aromatic structure. orientjchem.org The presence of substituents can significantly influence its chemical and biological properties. nih.gov Derivatives are formed by replacing the hydrogen atoms on the ring's carbon or nitrogen atoms with various functional groups. The reactivity of the ring can be modulated by these substitutions; for instance, deprotonation of the N1-nitrogen in the presence of a strong base enhances its reactivity toward electrophiles. orientjchem.org

Table 1: Properties of the Parent Pyrazole Ring

| Property | Value/Description |

|---|---|

| Molecular Formula | C₃H₄N₂ |

| Molar Mass | 68.08 g·mol⁻¹ |

| Appearance | Colorless solid |

| Acidity (pKa) | 14.21 |

| Basicity (pKb) | 11.5 wikipedia.org |

This compound is also classified as a heterocyclic amine. This broad class of compounds is characterized by the presence of at least one heterocyclic ring containing atoms of at least two different elements and at least one amine group. wikipedia.orgpressbooks.pubopenstax.org In this specific molecule, the pyrazole ring serves as the nitrogen-containing heterocycle, and the amine group at position 3 is an exocyclic primary amine (-NH₂).

General Academic Significance of Pyrazole Scaffolds in Organic and Medicinal Chemistry Research

The pyrazole scaffold is of immense interest to researchers and is often described as a "privileged structure" in medicinal chemistry. tandfonline.comnih.govnih.gov This designation stems from its synthetic accessibility and its ability to serve as a core component in molecules that exhibit a wide array of biological activities. nih.gov

The versatility of the pyrazole nucleus has led to the development of numerous compounds with significant pharmacological properties. Pyrazole derivatives have been extensively studied and have shown a broad spectrum of activities, including anti-inflammatory, antimicrobial, analgesic, antitumor, and anticonvulsant effects. orientjchem.orgnih.govresearchgate.netglobalresearchonline.net The presence of this moiety in several FDA-approved drugs underscores its therapeutic importance. nih.gov Beyond medicine, pyrazole derivatives are also utilized in agrochemicals and as dyes. globalresearchonline.net

The academic significance is also driven by the pyrazole ring's utility as a versatile synthetic intermediate. The differential reactivity of its ring positions allows for controlled and regioselective synthesis of more complex heterocyclic systems. mdpi.comnih.gov

Table 2: Examples of Marketed Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) nih.gov |

| Sildenafil | Erectile dysfunction treatment tandfonline.comnih.gov |

| Rimonabant | Anti-obesity agent (historically) nih.gov |

| Apixaban | Anticoagulant nih.gov |

| Stanozolol | Anabolic steroid wikipedia.org |

Structural Features and Nomenclature: 4-Chloro, 1-Cyclohexyl, and 3-Amine Substituents

The systematic name, this compound, precisely describes the molecule's structure based on IUPAC nomenclature rules for heterocyclic compounds.

1H-Pyrazole : This forms the core of the name, indicating the five-membered ring with two adjacent nitrogen atoms. The "1H" specifies the location of the single hydrogen atom on a ring nitrogen in the unsubstituted parent compound.

1-Cyclohexyl : A saturated six-membered carbocyclic ring (a cyclohexyl group) is attached to the nitrogen atom at position 1 of the pyrazole ring, replacing the hydrogen atom.

3-Amine : A primary amine group (-NH₂) is substituted at position 3 of the pyrazole ring.

4-Chloro : A chlorine atom is attached to the carbon atom at position 4.

The specific combination and positioning of these substituents—the bulky, lipophilic cyclohexyl group at N1, the electron-withdrawing chloro group at C4, and the nucleophilic amine group at C3—create a unique molecule with distinct physicochemical properties.

Table 3: Chemical Data for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₁₄ClN₃ |

| Molecular Weight | 199.68 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14ClN3 |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

4-chloro-1-cyclohexylpyrazol-3-amine |

InChI |

InChI=1S/C9H14ClN3/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12) |

InChI Key |

GOJRSDGNLOXAOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C=C(C(=N2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Design for 4 Chloro 1 Cyclohexyl 1h Pyrazol 3 Amine and Analogues

Fundamental Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a foundational step in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches typically involve the reaction of a three-carbon building block with a hydrazine derivative.

Cyclocondensation Reactions (e.g., Hydrazine with 1,3-Diketones or α,β-Ethylenic Ketones)

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govnih.gov This reaction proceeds by the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

The reaction of a β-diketone with a substituted hydrazine, such as cyclohexylhydrazine, can potentially lead to two regioisomeric products, as the initial nucleophilic attack can occur at either of the two carbonyl carbons. nih.gov However, reaction conditions can be optimized to favor one isomer. For instance, using aprotic dipolar solvents can lead to better regioselectivity compared to protic solvents like ethanol. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 1,3-Diketone | Hydrazine Derivative | Acid or Base Catalysis, various solvents (e.g., Ethanol, Acetic Acid) | Substituted Pyrazole | Generally Good to Excellent |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Refluxing solvent (e.g., Ethanol) | Pyrazoline (oxidizes to Pyrazole) | Variable |

This table provides a generalized overview of cyclocondensation reactions for pyrazole synthesis.

α,β-Unsaturated carbonyl compounds also serve as effective three-carbon synthons for pyrazole synthesis. The reaction with hydrazine typically forms a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. worldresearchersassociations.com

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is another powerful strategy for constructing the pyrazole ring. rsc.org This method involves the reaction of a 1,3-dipole with a dipolarophile (a molecule with a double or triple bond). A common approach is the reaction of nitrilimines with alkynes or alkenes. acs.orgresearchgate.net Nitrilimines are typically generated in situ from hydrazonoyl halides in the presence of a base. acs.orgnih.gov This method offers a high degree of regioselectivity and is compatible with a wide range of functional groups. rsc.orgmdpi.com

The reaction provides a direct route to highly substituted pyrazoles, and the choice of substituents on both the nitrilimine and the dipolarophile allows for significant molecular diversity. acs.org

| 1,3-Dipole (precursor) | Dipolarophile | Conditions | Product | Yield |

| Hydrazonoyl Halide | Alkyne/Alkene | Base (e.g., Triethylamine) | Substituted Pyrazole/Pyrazoline | Good to Excellent |

| Diazoalkane | Alkyne | Thermal or photochemical | Substituted Pyrazole | Variable |

This table summarizes common 1,3-dipolar cycloaddition reactions for pyrazole synthesis.

In Situ Formation of Carbonyl Derivatives and Hydrazone Intermediates

Modern synthetic strategies often favor one-pot procedures that improve efficiency by avoiding the isolation of intermediates. In the context of pyrazole synthesis, this can involve the in situ generation of the 1,3-dicarbonyl compound or the hydrazone intermediate. beilstein-journals.orgacs.org

For example, 1,3-diketones can be generated directly in the reaction vessel from ketones and acid chlorides, and then subsequently treated with hydrazine without isolation. beilstein-journals.org This approach allows for the rapid synthesis of pyrazoles that might otherwise be difficult to access. beilstein-journals.org Similarly, multicomponent reactions where a ketone, an aldehyde, and hydrazine are combined in a single step can form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole. organic-chemistry.org These one-pot methods are often more atom-economical and environmentally benign. organic-chemistry.orgresearchgate.net

Regioselective Functionalization of the Pyrazole Ring

To achieve the specific substitution pattern of 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine, functionalization of a pre-formed pyrazole ring or the use of specifically substituted starting materials is necessary.

Selective Chlorination at the C4-Position of Pyrazoles

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. Selective chlorination at this position can be readily achieved using common electrophilic chlorinating agents. N-Chlorosuccinimide (NCS) is a mild and effective reagent for the C4-halogenation of pyrazoles. researchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride or even water, under mild conditions and often does not require a catalyst. researchgate.netresearchgate.net The high regioselectivity for the C4 position is a well-established feature of the reactivity of 1,3,5-substituted pyrazoles. acs.org

| Pyrazole Substrate | Chlorinating Agent | Solvent | Conditions | Product | Yield |

| 1-Cyclohexyl-1H-pyrazol-3-amine | N-Chlorosuccinimide (NCS) | CCl₄ or H₂O | Room Temperature | This compound | Excellent |

| 3,5-Dimethylpyrazole | N-Chlorosuccinimide (NCS) | Dichloromethane | Room Temperature | 4-Chloro-3,5-dimethylpyrazole | High |

This table illustrates typical conditions for the selective C4-chlorination of pyrazoles.

Introduction of Amine Functionality at the C3-Position

Introducing an amine group at the C3 position is often accomplished by constructing the pyrazole ring from a precursor that already contains a nitrogen-bearing functional group. One of the most common and efficient methods for synthesizing 3-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile. chim.itarkat-usa.org

In this approach, the β-ketonitrile serves as the 1,3-dielectrophile. The reaction proceeds through the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. chim.it This strategy directly installs the amino group at the C3 (or C5) position. To synthesize the target molecule, cyclohexylhydrazine would be reacted with a suitable β-ketonitrile. The use of α,β-unsaturated nitriles containing a leaving group, such as 2-chloroacrylonitrile, also provides a direct route to 3-aminopyrazoles upon reaction with hydrazines. google.com

An alternative, though less direct, method could involve the synthesis of a pyrazole with a group at C3 that can be converted to an amine, such as a nitro group (via reduction) or a halogen (via nucleophilic substitution), though the former strategy of building the ring with the amine precursor is generally more straightforward.

Strategies for N1-Substitution (e.g., Cyclohexylation Techniques)

The introduction of a cyclohexyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of this compound and its analogues. The regioselectivity of this substitution is a key challenge, as alkylation can potentially occur at either the N1 or N2 position of the pyrazole nucleus. Various synthetic strategies have been developed to achieve controlled N1-alkylation, including classical methods under basic conditions and more advanced catalyst-free approaches. nih.gov

Typically, N-alkylation of pyrazoles is performed by deprotonating the pyrazole ring with a base, followed by the addition of an alkylating agent, such as an alkyl halide. mdpi.com For cyclohexylation, this would involve using a reagent like cyclohexyl bromide or iodide in the presence of a suitable base. A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that using a potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO) system can achieve regioselective N1-alkylation. researchgate.net The choice of solvent and base is crucial in controlling the N1/N2 isomeric ratio.

More recent and efficient methods have emerged, moving away from traditional basic conditions. A catalyst-free Michael reaction has been developed for the regioselective N1-alkylation of 1H-pyrazoles, achieving high yields (>90%) and excellent N1/N2 selectivity (>99.9:1). nih.gov This method is applicable to a range of pyrazoles bearing diverse functional groups, offering a versatile route for late-stage functionalization. nih.gov

Another approach involves the direct use of primary amines. An original method for the preparation of N-alkyl pyrazoles utilizes primary aliphatic amines, such as cyclohexanamine, as the limiting reagent. This protocol proceeds under mild conditions with short reaction times, reacting the amine with a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione) and an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov This one-pot procedure avoids the need to handle potentially hazardous hydrazines directly. nih.gov Furthermore, N-alkylation can be achieved using trichloroacetimidate electrophiles catalyzed by a Brønsted acid, a method that has proven effective for generating N-alkyl pyrazoles present in medicinally relevant structures. mdpi.com

Table 1: Comparison of N1-Cyclohexylation Strategies for Pyrazoles

| Method | Reagents & Conditions | Selectivity | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical N-Alkylation | Cyclohexyl halide, Base (e.g., K2CO3), Solvent (e.g., DMSO) | Variable, dependent on substrate and conditions | Well-established, readily available reagents | Often yields mixtures of N1/N2 isomers, may require harsh conditions | researchgate.net |

| Michael Addition | Activated alkene, Catalyst-free | Excellent (N1/N2 > 99.9:1) | High yield and regioselectivity, mild conditions | Requires an activated alkene as the cyclohexyl source | nih.gov |

| Direct Amination | Cyclohexanamine, 1,3-Dicarbonyl, O-(4-nitrobenzoyl)hydroxylamine | Good | Uses primary amine directly, mild conditions, short reaction time | Yields can be moderate depending on the amine's steric hindrance | nih.gov |

| Acid-Catalyzed Alkylation | Cyclohexyl trichloroacetimidate, Brønsted acid (e.g., CSA) | Mixture of regioisomers | Access to N-alkyl pyrazoles from alcohols | Lack of complete regioselectivity for unsymmetrical pyrazoles | mdpi.com |

Advanced Synthetic Protocols

Modern synthetic chemistry offers a range of advanced protocols for the construction and functionalization of pyrazole derivatives. These methods, including transition-metal-catalyzed C-H functionalization, green chemistry approaches, and multi-component reactions, provide efficient and atom-economical pathways to complex pyrazole structures.

Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring, bypassing the need for pre-functionalized starting materials. nih.govrsc.org This approach offers a more efficient and sustainable alternative to traditional cross-coupling reactions. rsc.org

Various transition metals, including palladium (Pd), rhodium (Rh), iridium (Ir), and cobalt (Co), have been employed to catalyze the C-H functionalization of pyrazoles. rsc.org Palladium catalysts are particularly versatile for forming new C-C bonds. rsc.org The regioselectivity of these reactions is a significant challenge, as functionalization can occur at the C3, C4, or C5 positions. rsc.org However, novel strategies utilizing directing groups or electronically tuned metal complexes have been developed to control the site of reaction. rsc.org

Key C-H functionalization reactions applicable to pyrazole synthesis include:

Arylation: The direct C-H arylation of pyrazoles with aryl halides is a well-developed method. Regioselectivity can be an issue, but ligand-controlled protocols and the use of specific directing groups have enabled selective arylation at the C5 position. bohrium.com

Alkenylation: Dehydrogenative Heck reactions and hydroarylation are the two primary methods for C-H alkenylation. While early examples suffered from poor regioselectivity, recent advances have allowed for controlled alkenylation at specific positions. bohrium.com

Alkylation: Direct C-H alkylation of pyrazoles is less explored but shows promise. Palladium-catalyzed reactions have been used to introduce allyl and benzyl groups at the C5 position. bohrium.com

These C-H functionalization strategies provide access to a wide array of substituted pyrazoles in a single step, which is highly advantageous for creating libraries of analogues for chemical and biological screening. nih.govrsc.org

Table 2: Examples of Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles

| Reaction Type | Catalyst/Metal | Key Features | Outcome | Reference |

|---|---|---|---|---|

| C-H Arylation | Palladium (Pd) | Often requires directing groups for regioselectivity. | Forms C-C bonds with aryl groups. | rsc.orgbohrium.com |

| C-H Alkenylation | Palladium (Pd), Rhodium (Rh), Nickel (Ni) | Can proceed via dehydrogenative Heck or hydroarylation pathways. | Introduces vinyl groups onto the pyrazole core. | bohrium.com |

| C-H Alkylation | Palladium (Pd) | Less developed; effective for activated alkyl halides (allyl, benzyl). | Forms C-C bonds with alkyl groups. | bohrium.com |

| C-Heteroatom Bond Formation | Iridium (Ir), Rhodium (Rh), Gold (Au) | Enables introduction of B, Si, N, and O atoms. | Creates functionalized pyrazoles with diverse properties. | rsc.org |

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to develop more sustainable and environmentally benign processes. nih.govbenthamdirect.com These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Key green strategies for pyrazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Numerous syntheses of pyrazole derivatives, including fused systems like pyrano[2,3-c]pyrazoles, have been successfully developed in aqueous media, often with the aid of catalysts or ultrasound irradiation. nih.govthieme-connect.com

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance selectivity compared to conventional heating. mdpi.com The synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated carbonyl compounds under solvent-free microwave conditions is a prime example of this technique's efficiency. mdpi.com

Ultrasonic Irradiation: Sonochemistry provides an alternative energy source that can promote reactions. The catalyst-free, four-component synthesis of pyrano[2,3-c]pyrazoles in water is facilitated by ultrasonic irradiation, leading to excellent yields. nih.gov

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts, such as ceria-doped zirconia or silica-coated cobalt oxide nanocomposites, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. nih.gov

These methodologies contribute to making the synthesis of pyrazole derivatives more economical and environmentally friendly. nih.govbenthamdirect.com

Multi-Component Reactions for Pyrazole Derivatives

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov MCRs are highly valued for their pot, atom, and step economy (PASE), making them particularly attractive in medicinal and pharmaceutical chemistry for the rapid generation of molecular diversity. nih.govmdpi.com

The synthesis of pyrazole derivatives via MCRs has gained significant popularity. A common and classic strategy is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org This can be adapted into an MCR by generating the 1,3-dicarbonyl in situ. beilstein-journals.org

Many MCRs for pyrazoles lead to fused heterocyclic systems. For instance, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate is widely used to synthesize pyrano[2,3-c]pyrazole derivatives. nih.gov These reactions can be promoted by various catalysts or energy sources, including piperidine, ultrasound, or specialized nanocatalysts, often in green solvents like water. nih.govmdpi.com

Table 3: Selected Multi-Component Reactions for Pyrazole Synthesis

| Reaction Name/Type | Components | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Knorr-type MCR | Enolate, Carboxylic acid chloride, Hydrazine | In situ generation of 1,3-dicarbonyl | Substituted Pyrazoles | beilstein-journals.org |

| Three-Component Synthesis | Aldehyde, β-ketoester, Hydrazine | Yb(PFO)3 catalyst | Pyrazole-4-carboxylates | beilstein-journals.org |

| Four-Component Synthesis | Aldehyde, Malononitrile, β-ketoester, Hydrazine hydrate | Piperidine catalyst, Water, Room Temperature | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Ultrasound-Assisted MCR | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine monohydrate | Catalyst-free, Water, Ultrasonic irradiation | Pyrano[2,3-c]pyrazoles | nih.gov |

| Five-Component Synthesis | Aldehyde, Malononitrile, Hydrazine, β-ketoester, Amine | Solvent-free | Fused Pyranopyrazoles | mdpi.com |

Chemical Reactivity and Mechanistic Transformations of 4 Chloro 1 Cyclohexyl 1h Pyrazol 3 Amine

Electronic Effects and Intrinsic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. ijraset.comchemicalbook.com This system is characterized by a delocalized 6π-electron system, which confers it with aromatic stability. ijraset.com The presence of two nitrogen atoms, however, makes the pyrazole ring electron-deficient compared to benzene, which influences its reactivity towards electrophiles and nucleophiles.

The electron density in the pyrazole ring is not uniformly distributed. The nitrogen at position 2 is pyridine-like and basic, possessing a lone pair of electrons in the plane of the ring, while the nitrogen at position 1 is pyrrole-like and its lone pair contributes to the aromatic sextet. ijraset.comchemicalbook.com Theoretical calculations and spectroscopic data indicate that the C4 position of the pyrazole ring has the highest electron density, making it the most susceptible site for electrophilic attack. ijraset.comchemicalbook.comquora.com Conversely, the C3 and C5 positions are electron-deficient and thus more prone to nucleophilic attack. ijraset.comnih.gov

The reactivity of the pyrazole ring is also influenced by the reaction medium. In acidic conditions, the pyridine-like nitrogen can be protonated, forming a pyrazolium (B1228807) cation. This further deactivates the ring towards electrophilic substitution, which, if it occurs, is directed to the C3 position. chemicalbook.com In the presence of a strong base, the N1 proton can be abstracted to form a pyrazole anion, which is highly reactive towards electrophiles. ijraset.comnih.gov

Table 1: General Reactivity of the Pyrazole Ring

| Position | Electronic Character | Preferred Attack |

|---|---|---|

| N1 | Pyrrole-like, non-basic | Deprotonation by strong bases |

| N2 | Pyridine-like, basic | Protonation, electrophilic attack |

| C3 | Electron-deficient | Nucleophilic attack |

| C4 | Electron-rich | Electrophilic attack |

Role of the 4-Chloro Substituent in Directing Chemical Transformations

However, the chlorine atom also possesses lone pairs of electrons that can be donated to the aromatic system through resonance (+M or +R effect). This resonance effect directs incoming electrophiles to the ortho and para positions. In the context of the pyrazole ring, the chloro substituent at C4 will influence the reactivity of the adjacent C3 and C5 positions. While the inductive effect deactivates the entire ring, the resonance effect can partially counteract this at specific positions. The presence of the chloro group can also influence the regioselectivity of reactions involving the pyrazole ring. For instance, in electrophilic substitution reactions, the position of attack will be influenced by the combined electronic effects of the chloro, amino, and cyclohexyl groups.

Reactivity Profile of the 3-Amine Moiety (e.g., Nucleophilic Characteristics)

The 3-amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyrazole ring through resonance. This increases the electron density of the ring, particularly at the C2 and C4 positions, making the ring more susceptible to electrophilic attack. The amino group itself is nucleophilic and can readily react with a variety of electrophiles. arkat-usa.orgresearchgate.net

The nucleophilicity of the 3-amino group allows for a range of chemical transformations, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides. researchgate.net

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo various subsequent reactions. arkat-usa.org

Condensation: Reaction with carbonyl compounds to form imines or related products. arkat-usa.org

In the context of 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine, there are multiple potential sites for electrophilic attack: the N2 position of the pyrazole ring and the exocyclic amino group. The regioselectivity of such reactions will depend on the nature of the electrophile and the reaction conditions. arkat-usa.org Generally, the exocyclic amino group is a primary site of reaction for many electrophiles. researchgate.net

Conformational Influence of the 1-Cyclohexyl Substituent on Reaction Pathways

The 1-cyclohexyl group is a bulky, non-planar substituent that can exert significant steric influence on the reactivity of the pyrazole ring and the adjacent functional groups. The cyclohexane (B81311) ring can exist in different conformations, with the chair conformation being the most stable. The cyclohexyl group can rotate around the C-N bond, but certain orientations may be favored to minimize steric hindrance with the substituents at the C5 position of the pyrazole ring.

This steric bulk can influence reaction pathways in several ways:

Regioselectivity: The cyclohexyl group can hinder the approach of reagents to the N2 and C5 positions of the pyrazole ring, potentially favoring reactions at the more accessible C3-amino group or the C4 position. In reactions where different regioisomers can be formed, the steric hindrance from the cyclohexyl group can play a decisive role in the product distribution. wordpress.com

Reaction Rates: The steric hindrance may slow down the rate of reactions that require the approach of a bulky reagent to a sterically congested site.

Conformational Control: The orientation of the cyclohexyl group could influence the conformation of the entire molecule, which in turn could affect intramolecular interactions and the transition states of certain reactions.

Functional Group Interconversions and Derivatization Reactions

The presence of multiple functional groups in this compound makes it a versatile scaffold for a variety of derivatization reactions and functional group interconversions. imperial.ac.uk The 3-amino group, in particular, serves as a key handle for introducing molecular diversity.

Table 2: Potential Derivatization Reactions

| Functional Group | Reagent/Reaction Type | Potential Product |

|---|---|---|

| 3-Amino Group | Acyl chlorides, Anhydrides | N-acylated pyrazoles (amides) |

| 3-Amino Group | Sulfonyl chlorides | Sulfonamides |

| 3-Amino Group | Isocyanates, Isothiocyanates | Ureas, Thioureas |

| 3-Amino Group | Aldehydes, Ketones | Imines (Schiff bases) |

| 3-Amino Group | Diazotization (NaNO₂, HCl) followed by Sandmeyer or similar reactions | Pyrazoles with various substituents at C3 (e.g., -OH, -CN, -Halogen) |

| 4-Chloro Group | Nucleophilic Aromatic Substitution (under harsh conditions or with specific activation) | Pyrazoles with other substituents at C4 |

These reactions allow for the systematic modification of the compound's structure, which is a common strategy in medicinal chemistry for optimizing biological activity. ontosight.ainih.gov The interplay of the electronic and steric effects of the existing substituents will govern the feasibility and outcome of these transformations.

Tautomerism and Isomerism in 3-Aminopyrazole (B16455) Systems

3-Aminopyrazoles can exist in different tautomeric forms due to the migration of a proton. mdpi.com The most common tautomeric equilibrium involves the movement of the N1 proton to the N2 position, which also affects the position of the exocyclic double bond if the amino group participates in the tautomerism (amino-imino tautomerism). For N-unsubstituted 3-aminopyrazoles, an equilibrium exists between the 3-amino and 5-amino tautomers. mdpi.com

However, in this compound, the nitrogen at position 1 is substituted with a cyclohexyl group, which prevents the common annular tautomerism observed in N-unsubstituted pyrazoles. The presence of the 1-cyclohexyl group "locks" the pyrazole into the 1H-pyrazole form.

While annular tautomerism is blocked, the possibility of amino-imino tautomerism still exists, where a proton from the exocyclic amino group migrates to the ring nitrogen at position 2.

The stability of different tautomers is influenced by the nature and position of substituents on the pyrazole ring. mdpi.comnih.gov Electron-donating groups, such as an amino group, tend to stabilize the 3-amino tautomer. mdpi.com The specific tautomeric form present can have a significant impact on the chemical reactivity and biological activity of the molecule, as it alters the electronic distribution and the nature of the functional groups available for reaction. nih.gov

Computational and Theoretical Investigations of 4 Chloro 1 Cyclohexyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the electronic level.

Density Functional Theory (DFT) has become a standard method for analyzing the electronic structure of organic molecules, including pyrazole (B372694) derivatives, due to its favorable balance between computational cost and accuracy. researchgate.net Studies on related pyrazole compounds, such as 4-chloro-1H-pyrazole, have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to determine their optimized molecular structures and electronic properties. tandfonline.com

For 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine, DFT calculations would be employed to understand the distribution of electron density and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular electrostatic potential (MEP) maps, derived from DFT calculations, are valuable for identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the chlorine atom, indicating their susceptibility to electrophilic attack. Conversely, the amino group would be a region of positive potential, making it a likely site for nucleophilic interactions.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Computational conformational analysis can predict the most stable conformation. It is generally expected that the conformation with the bulky pyrazolyl group in the equatorial position will be energetically favored to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the cyclohexane (B81311) ring. This preference for the equatorial position is a well-established principle in the conformational analysis of substituted cyclohexanes.

Theoretical vibrational spectroscopy, performed using DFT, can predict the infrared (IR) and Raman spectra of this compound. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the corresponding functional groups and structural features of the molecule.

The predicted vibrational spectrum would exhibit characteristic peaks corresponding to:

N-H stretching of the amino group, typically in the range of 3300-3500 cm⁻¹.

C-H stretching of the cyclohexyl and pyrazole rings, usually appearing around 2850-3100 cm⁻¹.

C=N and C=C stretching within the pyrazole ring, expected in the 1400-1600 cm⁻¹ region.

C-N stretching of the amino group and the cyclohexyl-pyrazole linkage.

C-Cl stretching , which is typically found in the lower frequency region of the spectrum.

Cyclohexyl ring vibrations , including rocking and twisting modes.

By comparing the computed vibrational frequencies with experimental data, a detailed understanding of the molecule's vibrational behavior can be achieved.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3450 |

| C-H Stretch (Cyclohexyl) | 2930 |

| C=N Stretch (Pyrazole) | 1580 |

| C-Cl Stretch | 750 |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule and its interactions with its environment over time. eurasianjournals.com For this compound, MD simulations could be used to explore its conformational dynamics, particularly the flexibility of the cyclohexyl ring and its rotation relative to the pyrazole ring.

In a simulated environment, such as in a solvent or in a condensed phase, MD can reveal how intermolecular forces, like hydrogen bonding and van der Waals interactions, govern the behavior of the molecule. The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. MD simulations can elucidate the nature and lifetime of these hydrogen bonds, which are crucial for understanding the molecule's properties in solution and in biological systems.

Predictive Modeling of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the likely reaction pathways for the synthesis or transformation of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates involved. This information is critical for understanding reaction mechanisms and for optimizing reaction conditions.

For instance, theoretical modeling could be applied to study the regioselectivity of the synthesis of this pyrazole derivative, helping to explain why certain isomers are formed preferentially. The activation energies for different potential pathways can be calculated, providing a quantitative measure of their likelihood. Such predictive modeling is a powerful tool for rational chemical synthesis and for the design of novel pyrazole derivatives with desired properties.

Structure Property Relationships and Molecular Design Principles of Pyrazole Derivatives

Impact of Substituents on Molecular Conformation and Electronic Distribution

The physicochemical properties of the 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine are largely governed by the individual and collective effects of its substituents on the pyrazole (B372694) ring. These groups modulate the molecule's electronic landscape, steric profile, and potential for intermolecular interactions. nih.govresearchgate.net

The chloro group at the C4 position is a key modulator of the ring's electronics. As an electron-withdrawing group, it influences the charge distribution across the pyrazole system. This can affect the acidity and basicity of the ring's nitrogen atoms. mdpi.com Specifically, electron-withdrawing substituents can impact the tautomeric equilibrium in pyrazole systems, which in turn alters their reactivity and interaction capabilities. mdpi.com

The amino group at the C3 position is a strong electron-donating group. nih.gov Its presence significantly increases the electron density of the pyrazole ring and is a critical site for forming hydrogen bonds, a fundamental interaction in biological systems. The interplay between the electron-donating amino group and the electron-withdrawing chloro group creates a specific electronic environment that can be crucial for molecular recognition.

The cyclohexyl group attached to the N1 nitrogen introduces significant steric bulk and hydrophobicity. omicsonline.org Unlike a flat aromatic ring, the three-dimensional chair or boat conformation of the cyclohexane (B81311) ring provides a distinct spatial arrangement that can facilitate interactions with hydrophobic pockets in larger macromolecules. pharmablock.com This group also imparts conformational rigidity to the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target. pharmablock.com Alkyl groups, in general, are known to increase the nonpolar character of molecules, which can affect properties like membrane permeability. omicsonline.org

The combined effects of these substituents are summarized in the table below, illustrating their influence on the core pyrazole structure.

| Substituent | Position | Electronic Effect | Conformational Impact | Potential Interactions |

| Cyclohexyl | N1 | Weakly electron-donating | Adds steric bulk and conformational rigidity | Hydrophobic interactions |

| Amine | C3 | Strongly electron-donating | Can influence planarity | Hydrogen bond donor |

| Chloro | C4 | Electron-withdrawing (inductive) | Minimal steric impact | Halogen bonding, dipole interactions |

Significance of the Pyrazole Core as a Versatile Scaffold for Designing Functional Molecules

The pyrazole ring is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. benthamdirect.comnih.govresearchgate.netnih.gov Its prevalence in a wide range of pharmacologically active compounds underscores its versatility and favorable drug-like properties. spast.org

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. spast.org This structure possesses a unique combination of features:

Stability: The aromatic nature of the pyrazole ring confers significant metabolic stability. nih.gov

Hydrogen Bonding Capability: The ring contains both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), allowing for diverse interactions with biological targets. encyclopedia.pub

Synthetic Accessibility: A wide variety of synthetic methods exist for the preparation and modification of the pyrazole ring, allowing chemists to readily create libraries of derivatives for screening. spast.org

Tunable Properties: The pyrazole ring can be substituted at multiple positions, enabling the fine-tuning of its steric, electronic, and solubility properties to optimize activity and pharmacokinetic profiles. nih.gov

The significance of this scaffold is evidenced by its presence in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs such as ruxolitinib, and treatments for erectile dysfunction like sildenafil. benthamdirect.comtandfonline.com This broad utility demonstrates that the pyrazole nucleus serves as an excellent starting point for the design of novel functional molecules. researchgate.netspast.org

Strategic Functional Group Modification for Tailored Interaction Profiles

The specific substituents on the pyrazole ring are not merely decorative; they are strategically chosen to tailor the molecule's interaction profile with its intended biological target. By modifying these functional groups, medicinal chemists can enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Halogenation (e.g., 4-chloro group): The introduction of a halogen atom, such as chlorine, can serve multiple purposes. It alters the electronic properties of the scaffold, which can modulate the pKa of nearby functional groups like the 3-amino group. Furthermore, chlorine atoms can participate in "halogen bonding," a noncovalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site, thereby increasing binding affinity.

N1-Substitution (e.g., 1-cyclohexyl group): The substituent at the N1 position is crucial for orienting the other functional groups and for establishing interactions with the target. Replacing a small alkyl chain with a bulky, rigid group like cyclohexyl can enhance binding to deep hydrophobic pockets and improve affinity by pre-organizing the molecule into a more favorable binding conformation. pharmablock.com The three-dimensional nature of the cyclohexyl group may offer more contact points with a target protein compared to a flat phenyl group. pharmablock.com

C3-Substitution (e.g., 3-amino group): The amino group is a common feature in bioactive pyrazoles, often acting as a key anchor by forming critical hydrogen bonds with amino acid residues in a target protein. Its basicity and hydrogen-bonding capacity can be fine-tuned by the electronic effects of other substituents on the ring.

The following table illustrates how specific modifications to a pyrazole core can be used to achieve desired interaction outcomes.

| Modification Type | Example Group | Intended Effect | Interaction Type |

| N-Alkylation | Cyclohexyl | Increase lipophilicity, add rigidity, fill hydrophobic pockets | Hydrophobic Interactions |

| Ring Halogenation | Chloro | Modulate electronics, enhance binding affinity | Halogen Bonding, Dipole-Dipole |

| Introduction of H-bond donors/acceptors | Amino | Anchor to target, increase specificity | Hydrogen Bonding |

Rational Design Principles for Compounds Incorporating 4-Chloropyrazole and Cyclohexyl Amine Fragments

The design of a molecule like this compound is based on the rational combination of validated chemical fragments to create a compound with a specific, intended biological purpose. This approach, known as fragment-based drug design, leverages the known properties of each component.

The 3-Aminopyrazole (B16455) Core: This fragment is a well-established pharmacophore in many classes of inhibitors, particularly protein kinase inhibitors. nih.gov The amino group often serves as a crucial hydrogen-bonding moiety that mimics the interaction of the adenine (B156593) portion of ATP, enabling competitive inhibition at the enzyme's active site.

The 4-Chloro Substituent: The placement of a chlorine atom at the C4 position is a strategic choice. It can block a potential site of metabolism, thereby increasing the compound's biological half-life. Electronically, it can influence the basicity of the 3-amino group, optimizing its hydrogen-bonding strength. Furthermore, it provides an opportunity for halogen bonding, which can enhance binding affinity and selectivity for the target protein.

The 1-Cyclohexyl Group: The incorporation of a cyclohexyl ring at the N1 position is a deliberate tactic to impart specific physicochemical properties. pharmablock.com

Conformational Constraint: Replacing a flexible alkyl chain with a rigid cyclohexyl group reduces the number of possible conformations the molecule can adopt. pharmablock.com This pre-organization can lead to a more favorable binding entropy and thus higher affinity.

Lipophilicity and Shape: The cyclohexyl group adds significant lipophilicity, which can be critical for penetrating into hydrophobic binding pockets. omicsonline.org Its defined three-dimensional shape can provide better complementarity to a binding site than a flat aromatic ring. pharmablock.com In some kinase inhibitors, the presence of a primary amine on a cyclohexyl ring has been found to be favorable for activity. mdpi.com

In essence, the rational design of this compound combines a proven biological scaffold (aminopyrazole) with substituents designed to enhance target engagement (4-chloro) and to optimize the molecule's fit and physicochemical properties (1-cyclohexyl). This modular design approach allows for the systematic exploration of chemical space to develop potent and selective functional molecules.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 1 Cyclohexyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the pyrazole (B372694) ring, the cyclohexyl group, and the amine protons.

Pyrazole Ring Proton (H5): A single proton is attached to the pyrazole ring at the C5 position. It is expected to appear as a singlet in the aromatic region, typically between δ 7.0 and 8.0 ppm. Its exact chemical shift would be influenced by the electronic effects of the adjacent chloro and amino substituents.

Cyclohexyl Protons: The cyclohexyl group contains multiple protons. The methine proton attached to the nitrogen (N1) would appear as a multiplet, likely a triplet of triplets, significantly downfield from the other cyclohexyl protons due to the deshielding effect of the nitrogen atom, estimated to be in the δ 3.5-4.5 ppm range. The remaining ten protons on the cyclohexyl ring would produce a complex series of overlapping multiplets in the aliphatic region, typically between δ 1.0 and 2.5 ppm.

Amine Protons (NH₂): The two protons of the primary amine group at the C3 position are expected to produce a broad singlet. The chemical shift of this signal is highly variable and depends on solvent, concentration, and temperature, but it typically appears in the δ 3.0-5.0 ppm range. This peak would disappear upon D₂O exchange, a common method for its identification.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons. The carbon bearing the chlorine atom (C4) would be significantly influenced by the halogen's electronegativity. The carbon attached to the amino group (C3) and the carbon at position C5 would also have characteristic chemical shifts, typically in the range of δ 95-150 ppm.

Cyclohexyl Carbons: The cyclohexyl group would show signals for its six carbon atoms. The carbon atom directly bonded to the pyrazole nitrogen (C1') would be the most downfield of this group, likely appearing between δ 50 and 65 ppm. The other cyclohexyl carbons would resonate in the typical aliphatic region of δ 20-40 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assigning the specific ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. It would be instrumental in assigning the protons within the cyclohexyl ring by showing the connectivity between the N-CH proton and its neighbors, and tracing the coupling network around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals of the cyclohexyl group and the H5 of the pyrazole ring to their corresponding carbon signals.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

|---|---|---|

| H5 (Pyrazole) | 7.0 - 8.0 | s (singlet) |

| NH₂ | 3.0 - 5.0 | br s (broad singlet) |

| N-CH (Cyclohexyl) | 3.5 - 4.5 | m (multiplet) |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| C3 (C-NH₂) | 140 - 150 |

| C4 (C-Cl) | 95 - 105 |

| C5 | 125 - 135 |

| C1' (N-CH) | 50 - 65 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The chemical formula is C₉H₁₄ClN₃, leading to a predicted monoisotopic mass of approximately 199.09 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 199. Due to the natural isotopic abundance of chlorine, a characteristic isotopic pattern should be observed: a peak at M⁺ (m/z 199) for the ³⁵Cl isotope and another peak at M+2 (m/z 201) for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1. This pattern is a clear indicator of the presence of one chlorine atom in the molecule.

Fragmentation Analysis: The fragmentation of the molecular ion would provide valuable structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of the Cyclohexyl Group: Cleavage of the N-cyclohexyl bond is a probable fragmentation pathway. This would result in the loss of a cyclohexyl radical (•C₆H₁₁) leading to a fragment ion corresponding to the 4-chloro-1H-pyrazol-3-amine core at m/z 117.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen within the cyclohexyl ring can occur.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage. A common fragmentation pattern for pyrazoles involves the loss of HCN or N₂, leading to various smaller fragment ions.

Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion or subsequent fragments is also possible.

Predicted Major Fragments in Mass Spectrum

| m/z | Identity |

|---|---|

| 199/201 | [M]⁺ (Molecular Ion) |

| 117 | [M - C₆H₁₁]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

N-H Stretching: The primary amine (NH₂) group at the C3 position would give rise to two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often of medium intensity and can sometimes be broad.

C-H Stretching: The spectrum would show C-H stretching vibrations from both the cyclohexyl group and the pyrazole ring. The aliphatic C-H stretches of the cyclohexyl group are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretch from the C5-H bond on the pyrazole ring would appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine group is expected to cause an absorption band in the range of 1590-1650 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which would produce a series of characteristic absorption bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the amine group and the N-cyclohexyl group would appear in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3050 - 3150 | C-H Stretch | Aromatic (Pyrazole) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclohexyl) |

| 1590 - 1650 | N-H Bend | Primary Amine |

| 1400 - 1600 | C=N / C=C Stretch | Pyrazole Ring |

| 1250 - 1350 | C-N Stretch | Aryl/Alkyl Amine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, predictions can be made based on similar structures, such as 4-chloro-1H-pyrazole. orientjchem.org

Molecular Geometry: The pyrazole ring is expected to be essentially planar. The cyclohexyl ring would likely adopt a stable chair conformation. The bond lengths and angles within the pyrazole core would be consistent with its aromatic character, though they would be slightly perturbed by the substituents. For instance, the C3-N bond to the amino group would be shorter than a typical single C-N bond due to resonance.

Predicted Crystallographic Parameters (based on analogs)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Key Intermolecular Force | N-H···N hydrogen bonding |

| Pyrazole Ring | Planar |

Advanced Spectroscopic Techniques for Detailed Molecular Insight

Other spectroscopic techniques can provide further details about the electronic structure and vibrational properties of the molecule.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic pyrazole ring. researchgate.netresearchgate.net The position of the absorption maximum (λ_max) would likely be in the 200-250 nm range, characteristic of many pyrazole systems. researchgate.net The presence of the amino group (an auxochrome) and the chlorine atom would cause shifts in the absorption wavelength compared to unsubstituted pyrazole.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. It would be particularly useful for observing the symmetric vibrations of the pyrazole and cyclohexyl rings, which may be weak or absent in the IR spectrum.

Circular Dichroism (CD): CD spectroscopy is a technique used to study chiral molecules. As this compound is not inherently chiral, it would not produce a CD spectrum. CD analysis would only be relevant if the compound were resolved into enantiomers as part of a chiral structure or if it were complexed with a chiral host.

Supramolecular Chemistry and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is anticipated to be a dominant force in the crystal packing of 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine. The molecule possesses a primary amine (-NH2) group at the 3-position and a pyridine-like nitrogen atom (N2) within the pyrazole (B372694) ring, both of which are excellent hydrogen bond donors and acceptors, respectively.

Based on the crystal structure of the parent compound, 4-chloro-1H-pyrazole, a strong tendency to form N-H···N hydrogen bonds is expected. In 4-chloro-1H-pyrazole, these interactions lead to the formation of a trimeric molecular assembly. researchgate.netuni.lu For this compound, the amino group introduces additional hydrogen bond donors. This could lead to the formation of more extended and complex hydrogen-bonding networks, such as chains or sheets.

The primary amine group can engage in N-H···N interactions with the pyrazole ring of neighboring molecules. It is also possible for the amine group to form N-H···Cl hydrogen bonds, although these are generally weaker than N-H···N interactions. The presence of the bulky cyclohexyl group at the 1-position will sterically influence the preferred hydrogen bonding motifs, potentially favoring linear or zigzag chains over more compact cyclic assemblies.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| N-H (Amine) | N (Pyrazole) | Strong, directional |

| N-H (Amine) | Cl | Weaker, electrostatic |

Investigation of Crystal Packing and Self-Assembly Phenomena

The self-assembly of this compound in the solid state will be governed by a combination of the strong, directional hydrogen bonds and weaker, non-directional van der Waals forces. The interplay between the polar pyrazole-amine head and the nonpolar cyclohexyl tail will likely result in a layered or segregated packing arrangement.

The hydrogen bonding networks discussed above will form the primary structure, likely creating layers or columns of the pyrazole cores. The nonpolar cyclohexyl groups would then be expected to pack in an interlocking fashion in adjacent layers or between the hydrogen-bonded columns. This type of segregated packing is common for amphiphilic molecules.

Characterization of Weak Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking, C-H...π)

Halogen Bonding: The chlorine atom at the 4-position of the pyrazole ring can act as a halogen bond donor. This is due to the formation of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Cl covalent bond. This positive region can interact favorably with an electron-rich area on an adjacent molecule, such as the nitrogen lone pair of the pyrazole ring or the amine group.

C-H...π Interactions: The cyclohexyl group provides numerous C-H bonds that can act as weak hydrogen bond donors. These can interact with the π-electron cloud of the pyrazole ring of a neighboring molecule. These C-H...π interactions, although individually weak, can collectively provide significant stabilization to the crystal structure.

Table 2: Summary of Potential Non-Covalent Interactions

| Interaction Type | Donor | Acceptor |

| Halogen Bonding | C-Cl | N (Pyrazole/Amine) |

| π-Stacking | Pyrazole Ring | Pyrazole Ring |

| C-H...π | C-H (Cyclohexyl) | π-system (Pyrazole) |

Utilization in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of the 3-aminopyrazole (B16455) scaffold is central to its utility in constructing fused heterocyclic systems. The presence of the exocyclic 3-amino group and the adjacent endocyclic N2 nitrogen atom allows the molecule to act as a 1,3-dinucleophile, making it an ideal starting material for annulation reactions with various 1,3-bielectrophilic reagents. This reactivity is fundamental to the synthesis of biologically significant fused pyrazoles, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.

Pyrazolo[3,4-b]pyridines are readily synthesized from 3-aminopyrazole precursors. nih.govcdnsciencepub.com A common strategy involves the cyclocondensation reaction with 1,3-dielectrophiles. researchgate.net For instance, the reaction of a 3-aminopyrazole with α,β-unsaturated ketones can yield the corresponding pyrazolo[3,4-b]pyridine core. mdpi.com Another established method is the Gould-Jacobs reaction, which utilizes reagents like diethyl 2-(ethoxymethylene)malonate to construct the fused pyridine (B92270) ring, often resulting in a 4-hydroxy derivative that can be subsequently chlorinated. nih.gov

Pyrazolo[3,4-d]pyrimidines, which are recognized as important bioisosteres of the natural purine (B94841) ring system, are also extensively synthesized from 3-aminopyrazole intermediates. rsc.org These fused systems are of great interest in medicinal chemistry due to their wide range of biological activities. nih.govrsc.org Synthetic routes often involve reacting the aminopyrazole with reagents such as formamide (B127407) or using Vilsmeier-Haack conditions (e.g., POCl₃/DMF) to build the pyrimidine (B1678525) ring. researchgate.net An alternative approach involves the cyclization of an ortho-amino ester of a pyrazole (B372694) with various nitriles, a method that can be enhanced by microwave irradiation. nih.gov The resulting pyrazolo[3,4-d]pyrimidine scaffold is a key component in numerous compounds developed as kinase inhibitors. rsc.org

| Target Heterocyclic System | General Reagent Class | Synthetic Strategy | Significance |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 1,3-Dielectrophiles (e.g., α,β-unsaturated ketones) | Cyclocondensation | Core of various biologically active molecules. nih.govmdpi.com |

| Pyrazolo[3,4-d]pyrimidines | Formylating/Cyclizing Agents (e.g., Formamide, DMF/POCl₃) | Ring Annulation | Important purine bioisostere in medicinal chemistry. rsc.orgresearchgate.net |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Nitriles, Isocyanates | Cyclization of pyrazole-ortho-amino esters/amides | Precursors for antimicrobial and anticancer agents. nih.govmdpi.com |

Applications in the Derivatization of Functional Molecules (e.g., agrochemicals, specialty chemicals)

The 5-aminopyrazole framework, a constitutional isomer of the 3-aminopyrazole core, has a long-established history of application in the development of agrochemicals. beilstein-journals.orgnih.gov The principles of its chemical reactivity and biological utility are broadly applicable to 3-aminopyrazole isomers like 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine. The aminopyrazole scaffold is a key component in a variety of commercial pesticides and herbicides. nih.gov

The specific substituents on this compound make it a particularly interesting candidate for derivatization into novel functional molecules.

N-Cyclohexyl Group : This bulky, lipophilic group can enhance the molecule's solubility in non-polar environments and improve its ability to cross biological membranes, which is a critical factor for the bioavailability of agrochemicals.

4-Chloro Substituent : The presence of a chlorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to target proteins. Halogenation is a common strategy in agrochemical design to modulate biological activity and environmental persistence.

3-Amino Group : This functional group serves as a convenient handle for further chemical modification, allowing for the attachment of various pharmacophores or toxophores through acylation, alkylation, or diazotization reactions to fine-tune the molecule's properties.

One notable example of the aminopyrazole core's role in agrochemicals is its use in compounds that act as GABA (gamma-aminobutyric acid) receptor inhibitors, which are effective against insects but show selectivity over mammalian receptors. nih.gov This highlights the potential for developing targeted and safer pesticides.

| Functional Molecule Class | Role of Aminopyrazole Core | Contribution of Substituents (Chloro, Cyclohexyl) |

|---|---|---|

| Insecticides | Core scaffold for GABA receptor inhibitors. nih.gov | Modulates lipophilicity and target binding affinity. |

| Herbicides | Structural template for enzyme inhibitors. nih.gov | Influences metabolic stability and soil persistence. |

| Fungicides | Foundation for antifungal agents. nih.gov | Enhances membrane permeability and efficacy. |

| Specialty Chemicals | Versatile intermediate for dyes and polymers. | Affects chemical reactivity and final properties. |

Potential as a Ligand or Component in Catalytic Systems

Pyrazole derivatives are widely recognized for their ability to act as effective ligands in coordination chemistry, forming stable complexes with a variety of transition metals. arabjchem.orgnih.gov The compound this compound possesses multiple potential coordination sites, suggesting its utility in the design of novel ligands for catalytic systems. The primary coordination is expected to occur through the lone pair of electrons on the sp²-hybridized N2 atom of the pyrazole ring.

Furthermore, the presence of the 3-amino group introduces the possibility of bidentate chelation, where both the N2 ring nitrogen and the exocyclic amino nitrogen coordinate to a single metal center. This chelation effect typically results in the formation of a stable five-membered ring with the metal, leading to thermodynamically favored and kinetically robust metal complexes.

The substituents on the pyrazole ring play a critical role in modulating the electronic and steric properties of the resulting metal complex.

Protic pyrazoles (with an N-H bond) have been investigated for their role in metal-ligand cooperative catalysis, where the N-H bond participates directly in the reaction. nih.gov While this compound is N-substituted, the principles of using the pyrazole framework to tune a metal's catalytic activity remain highly relevant.

| Potential Coordination Site | Coordination Mode | Influence of Substituents |

|---|---|---|

| Pyrazole N2 Nitrogen | Monodentate | Basicity is reduced by the 4-chloro group, affecting metal-ligand bond strength. |

| N2 and 3-Amino Group | Bidentate (Chelating) | Forms a stable 5-membered chelate ring; the 1-cyclohexyl group provides steric bulk, potentially influencing substrate selectivity. |

| 3-Amino Group | Monodentate | Less common, but possible depending on the metal and reaction conditions. |

In-depth Research Perspectives on this compound Remain Largely Undocumented in Publicly Available Scientific Literature

Following a comprehensive search of publicly accessible scientific databases and literature, it has been determined that specific research on the chemical compound This compound is exceptionally limited. Consequently, providing a detailed and scientifically accurate article based on the requested outline is not feasible at this time. The outlined topics require in-depth research findings that are not available in the public domain for this particular molecule.

While the broader class of pyrazole derivatives is the subject of extensive research, this general information cannot be accurately extrapolated to the specific characteristics and behaviors of this compound without dedicated studies.

The requested article structure is as follows:

Emerging Research Perspectives and Future Avenues for this compound Research

Emerging Research Perspectives and Future Avenues for 4 Chloro 1 Cyclohexyl 1h Pyrazol 3 Amine Research

Investigation of its Role in the Development of New Materials and Polymer Systems

A search for specific data on these aspects for 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine did not yield any peer-reviewed articles, patents, or detailed experimental studies. General research on pyrazoles does cover these areas extensively:

Sustainable Synthesis: The chemical literature describes numerous green and sustainable methods for synthesizing various pyrazole (B372694) cores, often focusing on multicomponent reactions, the use of greener solvents like water, and microwave-assisted synthesis to improve efficiency and reduce environmental impact. bldpharm.comchemscene.commdpi.comresearchgate.net

Advanced Functionalization: Methodologies for the chemo- and regioselective functionalization of the pyrazole ring are well-established. These include techniques like halogenation, nitration, and various coupling reactions that allow for the precise introduction of different functional groups, which is crucial for tuning the molecule's properties. mdpi.comnih.gov

Computational Modeling: Computational chemistry, including Density Functional Theory (DFT) calculations and molecular docking studies, is a powerful tool used to predict reaction outcomes, understand electronic properties, and guide the synthesis of new pyrazole derivatives with desired characteristics. lookchem.com

Materials and Polymer Science: Pyrazole derivatives are known to be incorporated into polymers and materials to create systems with specific optical, electronic, or thermal properties. nih.gov

However, without specific research dedicated to This compound , any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. The available information is currently insufficient to detail novel synthetic routes, functionalization strategies, computational models, or material applications specifically for this compound.

Further investigation by researchers in synthetic chemistry, computational science, and materials science would be necessary to generate the data required to populate the requested article sections.

Q & A

Q. What are the common synthetic routes for 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling (e.g., using cyclopropanamine in ) or Vilsmeier-Haack formylation () can introduce substituents. Optimization may require adjusting catalysts (e.g., cesium carbonate in ), solvents (e.g., DMSO), and reaction times. Low yields (e.g., 17.9% in ) highlight the need for stepwise purification (e.g., chromatography) and temperature control.

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical. For instance, H NMR (400 MHz, DMSO-) in resolves proton environments, while HRMS (ESI) confirms molecular weight. Infrared spectroscopy (e.g., 3298 cm in ) identifies functional groups. Purity is validated via HPLC (≥98% in ).

Q. What are the key steps for confirming the crystal structure of pyrazole derivatives?

Single-crystal X-ray diffraction (SCXRD) is standard. Software like SHELXL ( ) refines structures, resolving dihedral angles (e.g., 18.23° in ) and hydrogen-bonding networks. Crystallization conditions (e.g., ethanol evaporation in ) must minimize defects. Data-to-parameter ratios >15:1 ensure reliability ().

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations analyze electron delocalization and substituent effects. For example, conjugation between the pyrazole ring and cyclohexyl group (similar to ’s phenyl rings) impacts reactivity. Software like Gaussian or ORCA models frontier molecular orbitals, guiding SAR studies for medicinal applications ( ).

Q. What contradictions exist in synthetic yields, and how can they be resolved?

Low yields (e.g., 17.9% in ) may stem from steric hindrance from the cyclohexyl group or side reactions. Strategies include using bulky ligands (e.g., 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone in ) or high-pressure conditions. Parallel optimization via Design of Experiments (DoE) identifies critical parameters.

Q. How do substituents influence biological activity in pyrazole derivatives?

Structure-Activity Relationship (SAR) studies compare analogs. For example, chloro and cyclohexyl groups enhance lipophilicity, affecting membrane permeability (). In vitro assays (e.g., COX inhibition in ) quantify activity. Replacements like trifluoromethyl ( ) or morpholine () modulate binding affinity.

Q. What advanced crystallographic methods address twinning or disorder in pyrazole structures?

SHELXD ( ) solves twinned structures via dual-space algorithms. For disordered cyclohexyl groups, PART instructions in SHELXL refine occupancy ratios. High-resolution data (<1.0 Å) and Hirshfeld surface analysis () validate thermal motion models.

Q. How are stability and solubility profiles determined for preclinical studies?

Accelerated stability testing (40°C/75% RH) assesses degradation. Solubility is measured via shake-flask methods (aqueous/organic phases) with HPLC quantification. Salt formation (e.g., hydrochloride in ) improves bioavailability. Computational tools like COSMO-RS predict solubility based on partition coefficients (logP).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.